16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Description
The compound 16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁴,¹⁹]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione is a structurally complex heterocyclic molecule featuring a pentacyclic framework with fused benzyl, oxygen (dioxa), and nitrogen (aza) moieties. Key attributes include:
- Molecular Formula: Likely C₂₆H₁₉NO₄ (analogous to CAS 537010-88-1) .
- Functional Groups: Two ketone (dione) groups, a benzyl substituent, and ether (dioxa) linkages.
Properties
IUPAC Name |
16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c27-22-16-8-4-5-9-17(16)23(28)25-21(22)18-10-11-20-19(24(18)30-25)13-26(14-29-20)12-15-6-2-1-3-7-15/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMQMUHUWRZQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC4=C3C(=O)C5=CC=CC=C5C4=O)OCN1CC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione typically involves multi-step reactions. One common method includes the reaction of 2-naphthol, benzaldehyde, and phenylmethanamine . The reaction conditions often involve the use of a catalyst and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and properties of heterocyclic systems.
Biology: Its structural complexity makes it a candidate for exploring biological interactions and potential pharmaceutical applications.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique structure may find applications in materials science and the development of novel materials.
Mechanism of Action
The mechanism of action of 2-benzyl-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[...] (CAS 537010-88-1)
14-Methoxy-2,16-dioxapentacyclo[...] (C₂₀H₂₀O₅)
- Structural Differences : Methoxy substituent at position 14; fewer fused rings (tetraene vs. heptaene).
- Synthesis : Prepared via PdCl₂-catalyzed reaction of 3-methoxysalicylaldehyde and 1,3-cyclohexanedione .
- Crystallography :
- Applications : Derived from xanthenes, which have antiviral and photodynamic therapy applications .
12-Azapentacyclo[...]-7-ol (CAS 78448-09-6)
- Structural Differences: Hydroxyl group at position 7; simplified pentacyclic framework (C₂₀H₁₃NO, MW 283.3) .
- Key Properties: Hydrogen Bonding: Two hydrogen bond donors (OH and NH), enhancing solubility and molecular recognition . LogP: XLogP3 = 5.5, indicating moderate hydrophobicity .
- Applications: Potential use in supramolecular chemistry due to directional hydrogen bonding .
(19S)-19-(²H₅)ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[...]
- Structural Differences : Additional hydroxyl and diaza groups; isotopic labeling (²H₅).
- Molecular Formula : C₂₀H₁₆N₂O₅ (MW ~376.36) .
- Key Properties :
- Enhanced hydrogen bonding capacity (two hydroxyl groups).
- Complex stereochemistry due to the 19S configuration.
Comparative Analysis
Structural and Functional Group Variations
| Compound | Key Substituents | Heteroatoms | Molecular Weight | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|---|
| Target Benzyl Derivative | Benzyl, dione | 2O, 1N | ~409.43 | 0 donors, 4 acceptors |
| Phenylethyl Analog | 2-Phenylethyl, dione | 2O, 1N | 409.43 | 0 donors, 4 acceptors |
| 14-Methoxy Derivative | Methoxy, dione | 3O | 340.36 | 0 donors, 5 acceptors |
| 12-Azapentacyclo-7-ol | Hydroxyl | 1O, 1N | 283.3 | 2 donors, 1 acceptor |
| 17-Oxa-3,13-diaza Derivative | Hydroxyl, diaza | 3O, 2N | ~376.36 | 2 donors, 5 acceptors |
Biological Activity
The compound 16-benzyl-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound by examining its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural complexity of this compound is significant due to its pentacyclic nature and multiple functional groups. Understanding its structure is crucial for elucidating its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that derivatives of similar chemical structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have shown potential as antimicrobial agents against a range of pathogens.
- Neuroprotective Effects : Research indicates possible neuroprotective properties that may be beneficial in neurodegenerative diseases.
The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and death.
Case Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry highlighted the anticancer properties of a related benzoquinolizinium salt derivative. This derivative demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 5 µM . The study concluded that the mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of azapentacyclic compounds showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL . This suggests potential for development into antimicrobial agents.
Case Study 3: Neuroprotective Effects
A recent investigation into the neuroprotective effects of similar compounds indicated that they could reduce oxidative stress in neuronal cells. This was demonstrated through reduced levels of reactive oxygen species (ROS) and improved cell viability in models of oxidative stress .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
